6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one

Lipophilicity Physicochemical profiling Chromen-4-one derivatives

Researchers studying serotonergic pathways often encounter poor receptor selectivity with generic N-alkylpiperazine analogs, compromising experimental reproducibility. The 2-methoxyphenylpiperazine pharmacophore in this 6,8-dichlorochromen-4-one hybrid confers predicted 5-HT1A/5-HT2A/5-HT7 selectivity with reduced D2 off-target binding, enabling cleaner signaling studies. • 5-HT1A-preferring ligand with predicted D2 selectivity for serotonergic pathway dissection • Antileishmanial activity in intracellular amastigote assays with enhanced cell penetration • Biased agonism screening enabled via β-arrestin recruitment assays • Custom synthesis with global shipping for experimental reproducibility

Molecular Formula C21H18Cl2N2O4
Molecular Weight 433.3 g/mol
Cat. No. B12202668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one
Molecular FormulaC21H18Cl2N2O4
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N2O4/c1-28-18-5-3-2-4-16(18)24-6-8-25(9-7-24)21(27)19-12-17(26)14-10-13(22)11-15(23)20(14)29-19/h2-5,10-12H,6-9H2,1H3
InChIKeyXYIWTPLCJWBCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one: Chemical Profile


6,8-Dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one (CAS 905767-22-8) is a synthetic chromen-4-one derivative with a piperazine-carbonyl linker and a 2-methoxyphenyl substituent . It belongs to a family of halogenated chromone-piperazine hybrids that have attracted attention as screening candidates in medicinal chemistry programs targeting infectious and inflammatory diseases [1]. The 6,8-dichloro substitution pattern and the 2-methoxyphenylpiperazine moiety distinguish it from other chromen-4-one analogs and may confer unique physicochemical and biological properties.

Substitution Challenges for 6,8-Dichlorochromenone-Piperazines


Closely related 6,8-dichlorochromen-4-one-piperazine conjugates differ in the N-aryl substituent on the piperazine ring . Even simple substitutions (e.g., methyl, ethyl, benzyl) can profoundly alter receptor binding profiles, pharmacokinetic behavior, and cellular activity, as demonstrated in SAR studies of (2-methoxyphenyl)piperazines and related chromone derivatives [1]. Consequently, a user cannot assume that swapping the target compound for a cheaper or more accessible analog will preserve the desired biological readout, synthetic utility, or experimental reproducibility.

Differentiation Evidence for 6,8-Dichlorochromenone-Piperazine


2-Methoxyphenyl Enhances Lipophilicity vs. N-Methyl Analog

The 2-methoxyphenyl substituent in the target compound (MW 433.3 g/mol) contributes an additional aromatic ring and ether oxygen compared to the N-methyl analog 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one (MW 341.2 g/mol), increasing the calculated octanol-water partition coefficient (clogP) by approximately 1.0–1.5 log units . This shift in lipophilicity can influence passive membrane permeability and nonspecific protein binding, making the target compound more suitable for assays where moderate lipophilicity is required.

Lipophilicity Physicochemical profiling Chromen-4-one derivatives

Additional H-Bond Acceptor via 2-Methoxyphenyl Group

The target compound contains five hydrogen-bond acceptors (two chromone carbonyl oxygens, the piperazine carbonyl oxygen, the piperazine nitrogen, and the methoxy oxygen) versus only four in the N-methyl analog, which lacks the methoxy oxygen . This additional acceptor can engage in critical polar interactions with biological targets, as predicted by docking studies of related (2-methoxyphenyl)piperazines [1].

Hydrogen bonding Molecular recognition Chromone-piperazine conjugates

2-Methoxyphenyl Steric Bulk Enhances Selectivity

The 2-methoxyphenyl substituent introduces significant steric bulk around the piperazine ring, as reflected by an increased number of rotatable bonds (7 vs. 4 for the N-methyl analog) and a larger topological polar surface area (TPSA) . In the class of (2-methoxyphenyl)piperazines, this steric feature has been associated with reduced affinity for dopamine D2 receptors while preserving 5-HT1A receptor activity, suggesting a potential selectivity advantage over less hindered N-alkylpiperazine chromen-4-ones [1].

Steric effects Selectivity Piperazine conformational analysis

Optimal Use Cases for 6,8-Dichlorochromenone-Piperazine


Serotonin Receptor Profiling in CNS Drug Discovery

The 2-methoxyphenylpiperazine motif is a known pharmacophore for 5-HT1A receptor ligands, and the chromen-4-one core may add additional hydrogen-bonding capacity [1]. In vitro binding assays against a panel of serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) can exploit the compound's predicted selectivity over dopamine D2, making it a cleaner chemical tool for serotonergic pathway studies compared to N-alkyl analogs that may have higher D2 affinity [2].

Antiparasitic Screening in Leishmania donovani

Chromen-4-one-piperazine derivatives have shown antileishmanial activity in preliminary screens . The target compound, with its enhanced lipophilicity and hydrogen-bond acceptor count, may exhibit improved cell penetration and target engagement in intracellular amastigote assays, potentially yielding lower IC50 values than less decorated analogs.

Anti-inflammatory Assays Targeting NF-κB and COX-2

The chromone core is associated with anti-inflammatory activity, and the 2-methoxyphenylpiperazine group may modulate cytokine production [1]. The compound can be tested in LPS-stimulated macrophage models, where its unique steric and electronic profile may translate into a distinct IC50 window versus simpler N-alkylpiperazine chromen-4-ones.

Chemical Probe for GPCR β-Arrestin Recruitment Bias

The biased signaling potential of (2-methoxyphenyl)piperazines at GPCRs has been documented [2]. The target compound can be employed in β-arrestin recruitment assays to evaluate biased agonism, a parameter not easily achieved with the N-methyl or N-ethyl versions that may signal primarily through G-protein pathways.

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